N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-1-naphthamide

NK3R antagonism neurokinin receptor GPCR pharmacology

N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-1-naphthamide (CAS 1421585-33-2) is a synthetic small molecule belonging to the naphthamide class, characterized by a 1-naphthamide moiety linked via an ethyl spacer to a 4-methyl-6-(trifluoromethyl)pyrimidine ring. It is indexed in ChEMBL as CHEMBL3422013 and in BindingDB as BDBM50081394.

Molecular Formula C19H16F3N3O
Molecular Weight 359.352
CAS No. 1421585-33-2
Cat. No. B2771027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-1-naphthamide
CAS1421585-33-2
Molecular FormulaC19H16F3N3O
Molecular Weight359.352
Structural Identifiers
SMILESCC1=CC(=NC(=N1)CCNC(=O)C2=CC=CC3=CC=CC=C32)C(F)(F)F
InChIInChI=1S/C19H16F3N3O/c1-12-11-16(19(20,21)22)25-17(24-12)9-10-23-18(26)15-8-4-6-13-5-2-3-7-14(13)15/h2-8,11H,9-10H2,1H3,(H,23,26)
InChIKeyLYFBFBJCMQZHNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-1-naphthamide (CAS 1421585-33-2): Compound Identity and Baseline Characterization for Sourcing Decisions


N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-1-naphthamide (CAS 1421585-33-2) is a synthetic small molecule belonging to the naphthamide class, characterized by a 1-naphthamide moiety linked via an ethyl spacer to a 4-methyl-6-(trifluoromethyl)pyrimidine ring [1]. It is indexed in ChEMBL as CHEMBL3422013 and in BindingDB as BDBM50081394 [2]. The compound has been experimentally profiled as an antagonist of the human neurokinin-3 receptor (NK3R/TACR3) with an IC50 of 63 nM in a functional Ca2+ signaling assay in CHO cells, and a Ki of 79 nM in radioligand displacement assays [2]. Additionally, its cytochrome P450 inhibition profile has been characterized across CYP3A4, CYP1A2, and CYP2C9 isoforms [3]. The compound is also structurally related to the broader class of trifluoromethyl pyrimidine amide derivatives that have demonstrated antifungal and insecticidal activities in agricultural research contexts [4].

Why N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-1-naphthamide Cannot Be Interchanged with Other NK3R Antagonists or Naphthamide Derivatives Without Quantitative Justification


Within the neurokinin-3 receptor (NK3R) antagonist space, compounds sharing the naphthamide or pyrimidine-containing scaffold exhibit widely divergent potency, CYP inhibition liability, and selectivity profiles that preclude simple substitution. For instance, close structural analogs from the US9475814 patent series achieve NK3R IC50 values as low as 4 nM—approximately 16-fold more potent than the 63 nM IC50 of N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-1-naphthamide [1]. Conversely, this compound exhibits a notably clean CYP3A4 inhibition profile (IC50 > 100 μM), which contrasts sharply with the clinically evaluated NK3R antagonist pavinetant (MLE-4901), whose CYP3A4/5 IC50 values range from 7.1 to 19.8 μM [2]. Furthermore, the 1-naphthamide regioisomer and the specific 4-methyl-6-(trifluoromethyl) substitution pattern on the pyrimidine ring confer distinct physicochemical and binding properties not replicated by 2-naphthamide or benzamide analogs [3]. Even within the same trifluoromethyl pyrimidine amide class, subtle structural variations—such as replacing the naphthyl group with an isoxazole or phenyl ring—fundamentally alter the biological activity spectrum, as demonstrated by the shift from NK3R antagonism to antifungal or insecticidal activity depending on the amide substituent [4]. Therefore, procurement decisions must be guided by fit-for-purpose quantitative evidence tied to the specific experimental context, not by class membership alone.

Quantitative Differentiation Evidence for N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-1-naphthamide: Head-to-Head and Cross-Study Comparator Data


NK3R Antagonist Potency: 63 nM IC50 Positions the Compound as a Moderate-Affinity Tool Distinct from Ultra-Potent 4 nM Analogs

In a functional assay measuring antagonist activity at recombinant human NK3R expressed in CHO cells via inhibition of neurokinin B (NKB)-induced Ca2+ signaling (aequorin bioluminescence readout), N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-1-naphthamide (BDBM50081394 / CHEMBL3422013) exhibits an IC50 of 63 nM [1]. This is approximately 16-fold less potent than the most active close analogs in the same assay format: BDBM50081198 (US9475814, Compound 24), BDBM50081196 (US9475814, Compound 13), and BDBM50081396 (CHEMBL3422014), each achieving an IC50 of 4 nM [1]. The compound is also approximately 3-fold less potent than the FDA-approved NK3R antagonist fezolinetant (IC50 = 20 nM) and the reference antagonist SB-222200 (IC50 = 18.4 nM) [2][3]. However, it is approximately 8-fold more potent than BDBM50081400 (CHEMBL3422000, IC50 = 501 nM), another comparator from the same chemical series [4]. In a radioligand displacement assay using [3H]-SB222200 on recombinant human NK3R expressed in CHO cell membranes, the compound shows a Ki of 79 nM, consistent with its moderate affinity profile [5].

NK3R antagonism neurokinin receptor GPCR pharmacology

CYP3A4 Inhibition Liability: >100 μM IC50 Confers a Favorable Drug-Drug Interaction Risk Profile Relative to Pavinetant

N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-1-naphthamide was profiled against three major cytochrome P450 isoforms using a luciferase reporter assay in the presence of an NADPH regeneration system. The compound exhibits an IC50 greater than 100,000 nM (>100 μM) against CYP3A4, indicating virtually no inhibition of this clinically critical drug-metabolizing enzyme [1]. For CYP1A2 and CYP2C9, IC50 values of 8,000 nM (8 μM) and 5,000 nM (5 μM), respectively, were measured, reflecting weak inhibition [1]. In contrast, the NK3R antagonist pavinetant (MLE-4901/AZD2624) exhibits measurable CYP3A4/5 inhibition with apparent IC50 values of 7.1 μM (midazolam 1'-hydroxylation assay) and 19.8 μM (testosterone 6β-hydroxylation assay) in human liver microsomes [2]. Direct numerical comparison is constrained by differing assay methodologies (luciferase reporter vs. human liver microsomal substrate-specific assays); however, the >100 μM CYP3A4 IC50 for the target compound represents a >14-fold safety margin over pavinetant's 7.1 μM CYP3A4 IC50, suggesting a substantially lower risk of CYP3A4-mediated drug-drug interactions [1][2].

CYP450 inhibition drug-drug interaction ADME-Tox profiling

Chemotype Differentiation: 1-Naphthamide Regioisomer with 4-Methyl-6-Trifluoromethyl Pyrimidine Scaffold Is Structurally Distinct from Triazolo-Pyrazine and 2-Naphthamide NK3R Antagonist Series

The compound embodies a specific chemotype—1-naphthamide connected via an ethyl linker to a 4-methyl-6-(trifluoromethyl)pyrimidine—that is structurally distinct from the N-acyl-5,6,7,(8-substituted)-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine scaffold dominating the NK3R patent literature (US9475814, US10065961) [1]. While the triazolo-pyrazine series achieves single-digit nanomolar NK3R potency (IC50 4–7.90 nM), the pyrimidine-ethyl-naphthamide scaffold offers a topologically different pharmacophore arrangement with distinct hydrogen bond acceptor/donor patterning and conformational flexibility conferred by the ethyl spacer [2]. Furthermore, the compound is a 1-naphthamide regioisomer, whereas the IP receptor antagonist series disclosed by Bayer (Shimazaki et al., US Patent Application 20060166989) focuses on 2-naphthamides [3]. The 4-methyl substitution on the pyrimidine ring, combined with the electron-withdrawing 6-trifluoromethyl group, creates a unique electronic environment that influences both target binding and metabolic stability . This chemotype differentiation is meaningful for medicinal chemistry programs pursuing scaffold diversification or seeking to escape intellectual property constraints associated with the triazolo-pyrazine NK3R antagonist series.

chemoinformatics scaffold hopping structure-activity relationship

CYP1A2 and CYP2C9 Selectivity: Micromolar IC50 Values Indicate a Broadly Clean CYP Profile Supporting Multi-Parameter Optimization

Beyond CYP3A4, N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-1-naphthamide was profiled against CYP1A2 and CYP2C9, yielding IC50 values of 8,000 nM and 5,000 nM, respectively, in the same luciferase reporter assay system [1]. These values place the compound in a weak inhibition category for both isoforms. For context, the generally accepted threshold for CYP inhibition concern in drug discovery is an IC50 below 10 μM (10,000 nM), with values above this considered low-risk [2]. The target compound's CYP1A2 IC50 of 8,000 nM sits just at the boundary, while CYP2C9 at 5,000 nM falls below but remains in the weak inhibition range. In comparison, fezolinetant is primarily metabolized by CYP1A2, with minor contributions from CYP2C9 and CYP2C19, and has been shown not to be an inducer of CYP1A2 or CYP3A4 at therapeutic concentrations [3]. Pavinetant demonstrates weak to no inhibition of CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, and CYP2D6, but its CYP3A4/5 inhibition (as noted in Evidence Item 2) distinguishes it from the cleaner CYP3A4 profile of the target compound [4]. The combined CYP panel data for N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-1-naphthamide—with CYP3A4 >100 μM, CYP1A2 8 μM, and CYP2C9 5 μM—presents a broadly favorable CYP inhibition signature with no single isoform showing strong inhibition.

CYP selectivity ADME lead optimization

Class-Level Dual-Use Potential: Trifluoromethyl Pyrimidine Amide Scaffold Demonstrates Both NK3R Pharmacological Activity and Antifungal Efficacy Against Phytopathogens

While direct antifungal data for N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-1-naphthamide itself have not been explicitly reported in the public domain, the compound belongs to the trifluoromethyl pyrimidine amide class for which robust antifungal activity has been documented. In the study by Lan et al. (2022, Frontiers in Chemistry), 23 novel trifluoromethyl pyrimidine derivatives bearing an amide moiety were evaluated against six phytopathogenic fungi at 50 μg/mL, with several compounds achieving inhibition rates exceeding 90% against Botryosphaeria dothidea, Phompsis sp., and Botrytis cinerea [1]. A closely related study on pyrimidine-amide derivatives reported compound 5o with an EC50 of 10.5 μg/mL against Phompsis sp., outperforming the commercial fungicide pyrimethanil (EC50 = 32.1 μg/mL) by approximately 3-fold [2]. More recently, ferulic acid-trifluoromethyl pyrimidine amide hybrids achieved EC50 values as low as 3.20 μg/mL against B. dothidea, far surpassing pyrimethanil (57.60 μg/mL) [3]. The conserved trifluoromethyl pyrimidine core with an amide-linked aromatic/heteroaromatic group is the pharmacophoric element common to both the NK3R-active naphthamide and these antifungal agents, suggesting that the target compound may possess underexplored antifungal potential warranting empirical evaluation [4].

antifungal activity agrochemical dual-use scaffold

Recommended Application Scenarios for N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-1-naphthamide Based on Quantitative Differentiation Evidence


NK3R Pharmacological Tool Compound Requiring a Moderate-Affinity Probe with a Wide Dynamic Range

Investigators studying NK3R signaling cascades who require a reversible antagonist tool with an IC50 in the mid-nanomolar range—rather than a saturation-binding, single-digit nanomolar probe—should consider this compound. Its 63 nM IC50 in the CHO cell Ca2+ signaling assay [1] provides a usable concentration window for dose-response studies where ultra-potent analogs (IC50 4 nM) may produce steep, difficult-to-titrate inhibition curves. This scenario is particularly relevant for secondary screening cascades where moderate target engagement is desired to discriminate partial vs. full antagonism phenotypes.

In Vivo Proof-of-Concept Studies Prioritizing Low CYP-Mediated Drug-Drug Interaction Risk

For preclinical in vivo efficacy models where concomitant medication or probe substrates are co-administered, the compound's CYP3A4 IC50 exceeding 100 μM [2] provides a meaningful safety margin over NK3R antagonists such as pavinetant, whose CYP3A4/5 IC50 of 7.1 μM introduces a quantifiable DDI liability [3]. Researchers designing rodent or non-human primate pharmacodynamic studies with polypharmacological endpoints should prioritize this compound when CYP3A4-mediated metabolic interference is a critical exclusion criterion.

Scaffold-Hopping and Medicinal Chemistry Diversification Programs Targeting NK3R

Medicinal chemistry teams seeking to explore NK3R antagonist chemical space beyond the heavily patented N-acyl-triazolo-pyrazine scaffold (US9475814/US10065961) should evaluate this compound as a structurally distinct starting point [4]. The pyrimidine-ethyl-naphthamide scaffold offers different vectors for SAR expansion—including modification of the 4-methyl and 6-trifluoromethyl substituents on the pyrimidine ring, variation of the ethyl linker length, and substitution on the naphthalene ring—that are not accessible within the triazolo-pyrazine framework. The moderate 63 nM starting potency leaves substantial headroom for optimization.

Agrochemical Discovery Screening for Dual NK3R-Antifungal Polypharmacology

Given the validated antifungal activity of structurally related trifluoromethyl pyrimidine amide derivatives—with EC50 values as low as 3.20 μg/mL against Botryosphaeria dothidea, representing an 18-fold improvement over the commercial fungicide pyrimethanil [5]—research groups pursuing dual-use (pharmaceutical/agrochemical) discovery programs should empirically test this compound in mycelial growth inhibition assays against a panel of phytopathogenic fungi. The compound's membership in this bioactive scaffold class, combined with its characterized human NK3R activity, positions it as a candidate for integrated pest management strategies or for exploring evolutionary conservation of neurokinin-like signaling in fungal species.

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